molecular formula C7H11N3O4S B14406906 Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate CAS No. 88347-79-9

Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate

Cat. No.: B14406906
CAS No.: 88347-79-9
M. Wt: 233.25 g/mol
InChI Key: BWQWRUBHNRYZQJ-UHFFFAOYSA-N
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Description

Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate is an organic compound with the molecular formula C7H11N3O4S It is a derivative of propanoic acid and contains functional groups such as an azido group, a methoxy group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate typically involves multiple steps. One common method starts with the esterification of 3-mercaptopropanoic acid with methanol to form methyl 3-mercaptopropanoate. This intermediate is then reacted with 2-bromo-2-methoxyacetate to introduce the methoxy and oxoethyl groups. Finally, the azido group is introduced through a nucleophilic substitution reaction using sodium azide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azido group can be reduced to an amine group.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Sodium azide (NaN3) is used for introducing the azido group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and click chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein labeling.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate involves its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The sulfanyl group can undergo oxidation or reduction, altering the compound’s reactivity and interactions with other molecules. These functional groups enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
  • Methyl 3-methoxycarbonylmethylthio propionate
  • Dimethyl 3-thiaadipate

Uniqueness

Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from similar compounds that lack the azido functionality.

Properties

CAS No.

88347-79-9

Molecular Formula

C7H11N3O4S

Molecular Weight

233.25 g/mol

IUPAC Name

methyl 2-azido-3-(2-methoxy-2-oxoethyl)sulfanylpropanoate

InChI

InChI=1S/C7H11N3O4S/c1-13-6(11)4-15-3-5(9-10-8)7(12)14-2/h5H,3-4H2,1-2H3

InChI Key

BWQWRUBHNRYZQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC(C(=O)OC)N=[N+]=[N-]

Origin of Product

United States

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